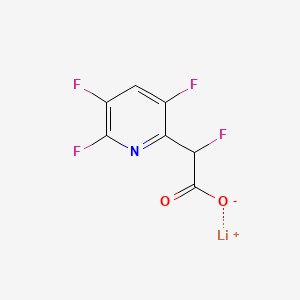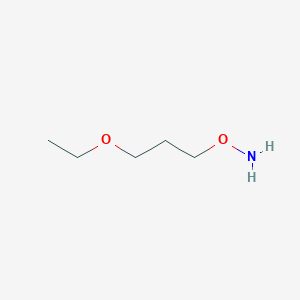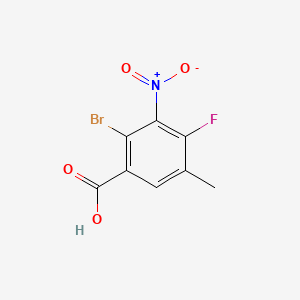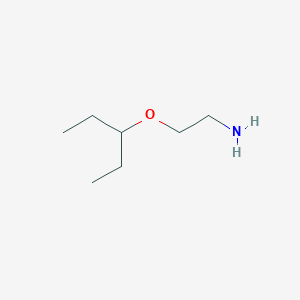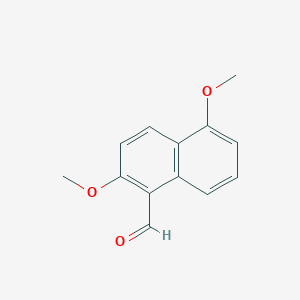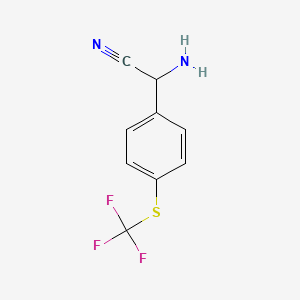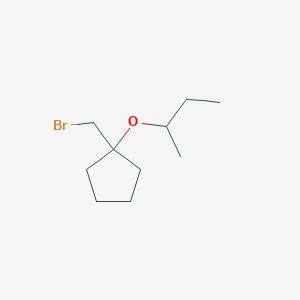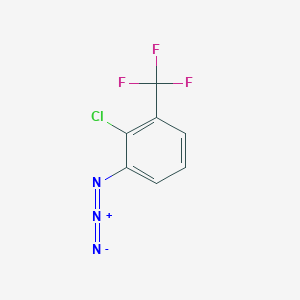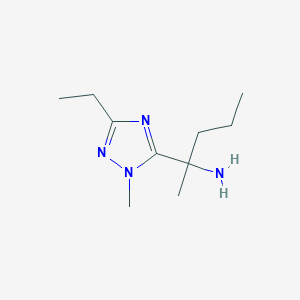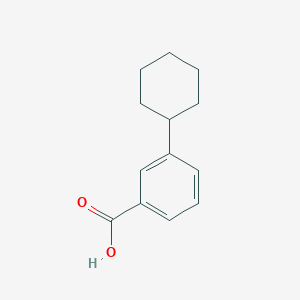
3-Cyclohexylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2 It consists of a benzoic acid core substituted with a cyclohexyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: 3-Cyclohexylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with benzoic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation.
化学反応の分析
Types of Reactions: 3-Cyclohexylbenzoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylbenzyl alcohol.
Substitution: Nitro or bromo derivatives of this compound.
科学的研究の応用
3-Cyclohexylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 3-Cyclohexylbenzoic acid involves its interaction with specific molecular targets. For instance, its carboxylic acid group can form hydrogen bonds with proteins, potentially altering their function. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes.
類似化合物との比較
Benzoic Acid: The parent compound, lacking the cyclohexyl group.
Cyclohexylacetic Acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
3-Phenylpropanoic Acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness: 3-Cyclohexylbenzoic acid is unique due to the presence of both a cyclohexyl group and a benzoic acid moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
3-cyclohexylbenzoic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,14,15) |
InChIキー |
NBRXQSILGBSKBZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
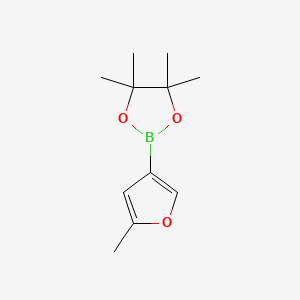
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
